molecular formula C22H34 B1330222 1,1,4,4,5,5,8,8-Octamethyl-1,2,3,4,5,6,7,8-octahydroanthracene CAS No. 22306-30-5

1,1,4,4,5,5,8,8-Octamethyl-1,2,3,4,5,6,7,8-octahydroanthracene

Cat. No. B1330222
CAS RN: 22306-30-5
M. Wt: 298.5 g/mol
InChI Key: NABKENULMAEYJW-UHFFFAOYSA-N
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Description

The compound "1,1,4,4,5,5,8,8-Octamethyl-1,2,3,4,5,6,7,8-octahydroanthracene" is a derivative of anthracene, a polycyclic aromatic hydrocarbon. While the provided papers do not directly discuss this compound, they do provide insights into the chemistry of related anthracene derivatives. For instance, the synthesis of various octahydroanthracenes with active functional groups suggests the potential for further chemical modifications and the creation of complex molecular structures .

Synthesis Analysis

The synthesis of anthracene derivatives is a topic of interest due to their potential applications. The first paper describes the synthesis of a stable radical derivative of anthracene, which is a significant achievement in the field of stable radicals . The second paper discusses the synthesis of 10-oxo-9-hydroxy-9-methyl-1,2,3,4,4a,9,9a,10-octahydroanthracenes, which are structurally analogous to the DCB ring system of tetracyclines, indicating the versatility of anthracene derivatives in synthesis .

Molecular Structure Analysis

Although the exact molecular structure of "1,1,4,4,5,5,8,8-Octamethyl-1,2,3,4,5,6,7,8-octahydroanthracene" is not discussed, the related compounds in the papers suggest that such molecules can have complex structures with multiple substituents affecting their chemical behavior. The presence of functional groups such as halogens, hydroxyl, and ketonic carbonyl groups can significantly influence the reactivity and properties of these molecules .

Chemical Reactions Analysis

The papers do not provide specific reactions for the compound , but they do highlight the reactivity of similar compounds. For example, the stable radical mentioned in the first paper could be a precursor to other chemical reactions due to its unique electronic structure . The second paper implies that the synthesized octahydroanthracenes have functional groups that allow for further chemical transformations, which could be relevant for the compound of interest .

Physical and Chemical Properties Analysis

The physical and chemical properties of "1,1,4,4,5,5,8,8-Octamethyl-1,2,3,4,5,6,7,8-octahydroanthracene" can be inferred to some extent from the related compounds. The presence of multiple methyl groups would likely make the compound hydrophobic and could affect its melting and boiling points. The octahydroanthracenes described in the second paper have active functional groups that could interact with other chemicals, suggesting that the compound

Scientific Research Applications

Chemical Transformations and Reactions

1,1,4,4,5,5,8,8-Octamethyl-1,2,3,4,5,6,7,8-octahydroanthracene undergoes various chemical transformations, such as Friedel–Crafts rearrangements, leading to the formation of new hydrocarbons with distinct properties. For instance, its treatment with aluminum chloride produces a hydrocarbon with a conjugated olefinic double bond, which can be further analyzed using spectral data and oxidative studies (Barclay, Gray, & Milligan, 1961).

Synthesis and Structural Analysis

The compound has been involved in the synthesis of derivatives with altered structures. For example, its variant 2,3,6,7-Tetrakis(trimethylsilyl)-1,1,4,4,5,5,8,8-octamethyl-1,4,5,8-tetrasila-1,4,5,8-tetrahydroanthracene exhibits a highly folded structure due to steric repulsion, which can be contrasted with almost planar structures in related compounds. Such structural variations are critical in understanding molecular interactions and properties (Tsukasa Matsuo, Hidetoshi Watanabe, & Akira Sekiguchi, 2000).

Radical-Cation Salt Formation

The compound is also used in the preparation of radical-cation salts, such as 1,4:5,8-Dimethano-1,2,3,4,5,6,7,8-octahydranthracene-9,10-diol. These salts are studied for their robust properties and potential in various applications, including in the fields of conductivity and magnetism (Rathore, Burns, & Deselnicu, 2005).

Electochemical Sensing Applications

The derivative Octamethyl-1, 1′-di(2-pyridyl)ferrocene is notable for its use as a molecular electrochemical sensor for divalent metal ions such as magnesium, calcium, zinc, and cadmium. This illustrates the potential of modified compounds of 1,1,4,4,5,5,8,8-Octamethyl-1,2,3,4,5,6,7,8-octahydroanthracene in sensing and detection applications (Siemeling, Neumann, Stammler, & Salmon, 2002).

Role in Thermal Behavior and Coal Liquefaction

The thermal behavior of 1,2,3,4,5,6,7,8-Octahydroanthracene and its derivatives is significant in understanding the processes like coal liquefaction. Studies have shown that these compounds, at high temperatures, can undergo reactions such as ring contraction and dehydrogenation, crucial for understanding coal liquefaction dynamics (Collin, Gilbert, Rottendorf, & Wilson, 1985).

properties

IUPAC Name

1,1,4,4,5,5,8,8-octamethyl-2,3,6,7-tetrahydroanthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34/c1-19(2)9-10-20(3,4)16-14-18-17(13-15(16)19)21(5,6)11-12-22(18,7)8/h13-14H,9-12H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NABKENULMAEYJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(C2=CC3=C(C=C21)C(CCC3(C)C)(C)C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20280983
Record name 1,1,4,4,5,5,8,8-Octamethyl-1,2,3,4,5,6,7,8-octahydroanthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20280983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,4,4,5,5,8,8-Octamethyl-1,2,3,4,5,6,7,8-octahydroanthracene

CAS RN

22306-30-5
Record name 22306-30-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19558
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,1,4,4,5,5,8,8-Octamethyl-1,2,3,4,5,6,7,8-octahydroanthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20280983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
LRC Barclay, AH Gray… - Canadian Journal of …, 1961 - cdnsciencepub.com
Treatment of 1,1,4,4,5,5,8,8-octamethyl-1,2,3,4,5,6,7,8-octahydroanthracene (C 22 H 34 , I) with aluminum chloride produced a new hydrocarbon (C 22 H 32 , II) containing a conjugated …
Number of citations: 2 cdnsciencepub.com
L Ross, C Barclay, EE Betts - Journal of the American Chemical …, 1955 - ACS Publications
48.8 X 10~ 3 Af and Vo= 2.33 X 10-4 Af/min. In practiceit has been observed that for reactions which may be represented by equations 1 to 3 in-clusive the plot based upon equation 5 is …
Number of citations: 1 pubs.acs.org
S Zhang, W Wang, S Liu, Y Sui, ZC Zhang, G Tan… - Science China …, 2017 - Springer
Salts containing aniline radical cations have been isolated and characterized by electron paramagnetic resonance (EPR) spectroscopy, UV-Vis absorption spectroscopy and single …
Number of citations: 7 link.springer.com
I Ledneczki, P Forgo, Á Molnár - Catalysis letters, 2007 - Springer
Benzene and substituted derivatives (toluene, ortho-xylene, 1,2,3-trimethylbenzene, 1,2,4-trimethylbenzene, anisole), when applied in large excess, react with 1,4 diols (pentan-1,4-diol, …
Number of citations: 2 link.springer.com
RC Bean, WZ Hassid - Journal of the American Chemical Society, 1955 - ACS Publications
The formation of sucrose phosphate was demonstrated by paper chromatography. An aliquot of the incubating mix-ture was inactivated and spotted on paper. After development in …
Number of citations: 69 pubs.acs.org
R Rathore, SV Lindeman, JK Kochi - Journal of the American …, 1997 - ACS Publications
Molecular association of various aromatic hydrocarbons (D, including sterically hindered donors) with a representative group of diverse acceptors (A = quinone, trinitrobenzene, …
Number of citations: 254 pubs.acs.org
C Yuan, X Guo, Q Zhou, F Du, W Jiang, X Zhou… - … et Biophysica Acta (BBA …, 2019 - Elsevier
The pathogenesis of Alzheimer's disease (AD) is complex, though the clinical failures of anti-AD candidates targeting Aβ production (such as β- and γ-secretase inhibitors) make people …
Number of citations: 34 www.sciencedirect.com
SM Hubig, R Rathore, JK Kochi - Journal of the American …, 1999 - ACS Publications
The various aromatic hydrocarbons (Chart 2) constitute a sharply graded series of sterically encumbered (unhindered, partially hindered, and heavily hindered) donors in electron …
Number of citations: 152 pubs.acs.org
SV Rosokha, JK Kochi - Journal of the American Chemical …, 2001 - ACS Publications
Spontaneous formation of colored (1:1) complexes of various aromatic donors (ArH) with the nitrosonium acceptor (NO + ) is accompanied by the appearance of two new (charge-…
Number of citations: 82 pubs.acs.org
M Dossot, X Allonas, P Jacques - Chemistry–A European …, 2005 - Wiley Online Library
Fluorescence quenching of a thioxanthone derivative by methyl‐ and methoxy‐substituted benzenes (MeB and MeOB, respectively) is performed in solvents of different polarity. …

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